4-Oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid is a key intermediate compound utilized in the synthesis of a CCR5 antagonist. [] Its primary role in scientific research revolves around its potential as a precursor for developing novel pharmaceutical agents, particularly those targeting the CCR5 receptor.
The synthesis of 4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid is a multi-step process. While a detailed procedure for this specific compound is not explicitly described in the provided literature, a closely related synthesis route for a CCR5 antagonist provides valuable insights. [] This process likely involves the formation of a substituted 1-benzazepine core structure followed by a series of modifications and additions to introduce the desired side chains, including the 4-phenyltetrahydro-2H-pyran-4-ylmethyl group. A practical method for synthesizing the CCR5 antagonist, which uses this compound as an intermediate, has been developed to improve efficiency and cost-effectiveness. []
The primary application of 4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid appears to be as a crucial building block in the synthesis of a specific CCR5 antagonist. [] CCR5 antagonists are a class of drugs that block the CCR5 receptor, a protein found on the surface of certain cells in the immune system. Blocking this receptor can interfere with the entry of HIV into these cells, potentially slowing the progression of HIV infection.
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3